5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole
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Overview
Description
5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles.
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazol (btz) motif have been extensively researched for their interaction with various targets . For instance, a series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles were evaluated for their activin receptor-like kinase 5 (ALK5) activities .
Mode of Action
It is known that electron donor–acceptor (d–a) systems based on the btz motif have been extensively researched for use in photovoltaics or as fluorescent sensors . These compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the BTZ group .
Biochemical Pathways
Compounds based on the btz motif have been used in photocatalytic applications . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .
Result of Action
It is known that compounds based on the btz motif have been used as potential visible-light organophotocatalysts . The use of these compounds in photoredox catalysis has been a powerful tool for enabling organic transformations .
Action Environment
It is known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds share a similar core structure but differ in the presence of an oxygen atom instead of sulfur.
Benzothiadiazole derivatives: These compounds have variations in their substituents, leading to different pharmacological activities.
Uniqueness
5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxypyrrolidinyl and piperidinyl groups contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-14-6-9-21(11-14)13-4-7-20(8-5-13)17(22)12-2-3-15-16(10-12)19-24-18-15/h2-3,10,13-14H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLAHSWBFHQULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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